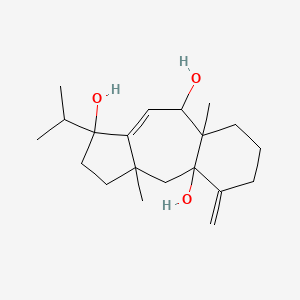
Dolatriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolatriol, also known as this compound, is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticancer Activity
- Dolatriol exhibits significant anticancer properties, primarily through its action on microtubules. It has been shown to inhibit cell division in various cancer cell lines, making it a candidate for cancer therapy. Notably, this compound's mechanism involves disrupting the polymerization of tubulin, similar to other established anticancer agents like paclitaxel and vincristine .
- Case Study : In vitro studies have demonstrated that this compound derivatives can induce apoptosis in human cancer cells. For example, a derivative known as auristatin PHE has shown potent activity against Cryptococcus neoformans, suggesting potential for broader antifungal and anticancer applications .
-
Antifungal Properties
- Recent research indicates that this compound and its derivatives possess antifungal activity against various pathogens, including Cryptococcus neoformans and species of Trichosporon. The post-antifungal effect (PAFE) of auristatin PHE was notably prolonged in the presence of human serum, enhancing its therapeutic potential .
- Mechanism : The antifungal action is attributed to the compound's ability to arrest fungal cells in specific growth phases, thereby inhibiting their proliferation.
- Bioactivity from Marine Sources
Comparative Analysis of this compound Derivatives
| Compound Name | Source | Biological Activity | Mechanism of Action | Clinical Status |
|---|---|---|---|---|
| This compound | Dolabella auricularia | Anticancer | Microtubule destabilization | Under investigation |
| Auristatin PHE | Synthetic derivative | Antifungal | Inhibits cell division | Clinical trials ongoing |
| Dolastatin 10 | Marine mollusks | Anticancer | Tubulin binding | Phase I/II clinical trials |
Research Findings
Research findings emphasize the importance of this compound in pharmacology:
- A study demonstrated that this compound derivatives could effectively inhibit the growth of various cancer cell lines through mechanisms involving microtubule disruption .
- Another investigation highlighted the unique antifungal properties of this compound derivatives, suggesting potential applications in treating fungal infections in immunocompromised patients .
Propiedades
Número CAS |
60259-78-1 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
5a,10a-dimethyl-9-methylidene-3-propan-2-yl-2,5,6,7,8,10-hexahydro-1H-benzo[f]azulene-3,5,9a-triol |
InChI |
InChI=1S/C20H32O3/c1-13(2)19(22)10-9-17(4)12-20(23)14(3)7-6-8-18(20,5)16(21)11-15(17)19/h11,13,16,21-23H,3,6-10,12H2,1-2,4-5H3 |
Clave InChI |
OZAJHJQSQQYTRD-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCC2(C1=CC(C3(CCCC(=C)C3(C2)O)C)O)C)O |
SMILES canónico |
CC(C)C1(CCC2(C1=CC(C3(CCCC(=C)C3(C2)O)C)O)C)O |
Key on ui other cas no. |
60259-78-1 |
Sinónimos |
dolatriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















